Butanal, 2-oxo-

説明

BenchChem offers high-quality Butanal, 2-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanal, 2-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

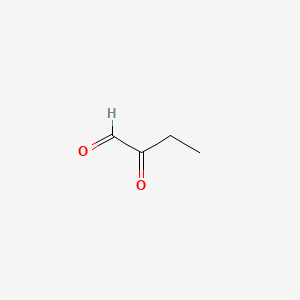

Structure

3D Structure

特性

IUPAC Name |

2-oxobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-2-4(6)3-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHQMRRVZJSKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075063 | |

| Record name | 2-Oxobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4417-81-6 | |

| Record name | Ethylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004417816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLGLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB2X1PT6J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction and Strategic Importance

An In-Depth Technical Guide to the Chemical Properties of Butanal, 2-oxo-

This guide provides a comprehensive technical overview of Butanal, 2-oxo-, also known as 2-oxobutanal or ethylglyoxal. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis, and biological significance of this highly reactive dicarbonyl compound. The structure of this guide is designed to offer a logical progression from fundamental physicochemical characteristics to complex biological interactions and practical laboratory applications.

Butanal, 2-oxo- (CAS: 4417-81-6) is a significant α-dicarbonyl compound characterized by the presence of both an aldehyde and a ketone functional group.[1][2] This structure confers a high degree of reactivity, making it a potent intermediate in various chemical and biological processes. Its importance spans from being a key player in the Maillard reaction, which is fundamental to food chemistry, to its role as an endogenous metabolite arising from cellular processes like lipid peroxidation.[3][4][5] For drug development professionals, understanding the reactivity of 2-oxobutanal is crucial, as it readily forms adducts with biological macromolecules, including proteins and DNA, implicating it in cellular damage and the pathology of various diseases.[3] It also serves as a versatile reagent in organic synthesis.[3]

Physicochemical and Spectroscopic Profile

The dual carbonyl functionality of 2-oxobutanal dictates its physical properties and spectroscopic signature.

Core Physicochemical Data

A summary of the key physicochemical properties of 2-oxobutanal is presented below, providing essential data for its handling and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 4417-81-6 | [1] |

| Molecular Formula | C₄H₆O₂ | [1][6] |

| Molecular Weight | 86.09 g/mol | [1][6] |

| Boiling Point | 91.8 °C at 760 mmHg | [3] |

| Density | 0.967 g/cm³ | [3] |

| Flash Point | 16.4 °C | [3] |

| Refractive Index | 1.383 | [3] |

| Vapor Pressure | 52.9 mmHg at 25°C | [3] |

Spectroscopic Characterization

The spectroscopic profile of 2-oxobutanal is characteristic of a molecule containing both aldehyde and ketone functionalities.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong C=O stretching absorptions. Saturated aliphatic ketones typically absorb near 1715 cm⁻¹, while saturated aldehydes absorb near 1730 cm⁻¹.[7] Additionally, aldehydes exhibit two characteristic C-H stretching absorptions between 2700-2860 cm⁻¹, which are crucial for distinguishing them from ketones.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aldehydic proton is highly deshielded and appears far downfield, typically in the 9-10 ppm range.[8] Protons on the carbon alpha to the carbonyl groups are also deshielded, absorbing near 2.0-2.3 ppm.[7]

-

¹³C NMR: The carbonyl carbons of aldehydes and ketones give distinctive signals in the 190-215 ppm range, providing clear evidence of these functional groups.[8]

-

-

Mass Spectrometry: The primary fragmentation pathway for aldehydes and ketones in mass spectrometry is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[9][10] This process results in the formation of a resonance-stabilized acylium ion.

Chemical Reactivity and Core Mechanisms

The reactivity of 2-oxobutanal is governed by the electrophilic nature of its two carbonyl carbons and the acidity of its α-hydrogens.

Keto-Enol Tautomerism

A fundamental property of carbonyl compounds with α-hydrogens is their ability to exist in equilibrium with their enol tautomers.[11] This keto-enol tautomerism is a critical aspect of 2-oxobutanal's reactivity, as the enol form acts as a nucleophile. The equilibrium can be catalyzed by either acid or base.[12][13][14] The position of the equilibrium is also influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding in the enol form.[15]

Caption: Mechanisms of Acid- and Base-Catalyzed Keto-Enol Tautomerism.

Role in the Maillard Reaction

The Maillard reaction is a non-enzymatic browning process involving a reaction between an amino acid and a reducing sugar.[16] Dicarbonyl compounds like 2-oxobutanal are key intermediates in this complex cascade of reactions.[5][17] They can be formed from the degradation of initial sugar-amine condensation products and subsequently react further with amino acids (e.g., via Strecker degradation) to generate a wide array of flavor, aroma, and color compounds.[18]

Caption: Simplified workflow of the Maillard reaction highlighting 2-oxobutanal.

Synthesis and Analytical Methodologies

The preparation and analysis of 2-oxobutanal require specific protocols due to its reactivity.

Representative Synthetic Protocol

While numerous specific synthetic routes exist in the literature, a common strategy for preparing α-keto aldehydes involves the oxidation of corresponding substrates. Another established approach is the manipulation of β-keto esters. The following protocol is a representative example adapted from the principles of β-keto ester alkylation and subsequent hydrolysis/decarboxylation, a versatile method in organic synthesis.[19][20]

Protocol: Synthesis of 2-Oxobutanal via Ethyl Acetoacetate

-

Enolate Formation: Prepare a solution of sodium ethoxide in absolute ethanol. Cautiously add ethyl acetoacetate to the cooled solution to form the nucleophilic enolate ion.

-

Alkylation: Slowly add an ethylating agent, such as ethyl iodide, to the enolate solution. Reflux the mixture until the reaction is complete (monitor by TLC or litmus test).

-

Workup & Extraction: Remove ethanol via distillation. Add water to the residue and extract the product, ethyl 2-ethyl-3-oxobutanoate, using an appropriate organic solvent like diethyl ether.

-

Hydrolysis & Decarboxylation: Perform an acid-catalyzed hydrolysis of the purified β-keto ester using dilute aqueous acid (e.g., H₂SO₄) with gentle heating. The intermediate β-keto acid is unstable and readily decarboxylates to yield the final product, 2-oxobutanal.

-

Purification: Purify the final product by distillation under reduced pressure to prevent degradation at high temperatures.

Caption: Synthetic workflow for 2-oxobutanal from ethyl acetoacetate.

Analytical Methods

Detecting and quantifying reactive dicarbonyls like 2-oxobutanal in complex matrices (e.g., biological samples) often requires derivatization to form stable, detectable products.[4]

-

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are powerful techniques for separating and identifying volatile compounds.[21] For 2-oxobutanal, analysis often involves derivatization to increase volatility and thermal stability. Headspace GC can be particularly effective for determination in aqueous samples.[22]

-

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of non-volatile derivatives. A common derivatizing agent is o-phenylenediamine (OPD), which reacts with α-dicarbonyls to form highly UV-active and fluorescent quinoxaline derivatives, enabling sensitive detection.[4]

Biological Significance and Toxicology

2-Oxobutanal is not merely an exogenous compound; it is formed within biological systems and has significant physiological and toxicological implications.

Endogenous Formation and Metabolism

2-Oxobutanal can be generated endogenously through several metabolic pathways. It is a product of lipid peroxidation, a process where oxidative stress leads to the degradation of lipids.[3] It is also involved in the metabolism of certain amino acids and can be decarboxylated by mitochondrial enzyme complexes.[23] Specifically, both branched-chain 2-oxo acid dehydrogenase (BCODH) and pyruvate dehydrogenase (PDH) have been shown to be responsible for the oxidative decarboxylation of 2-oxobutyrate, a closely related metabolite.[23]

Cellular Toxicity and Drug Development Implications

The high reactivity of 2-oxobutanal is the basis of its cytotoxicity. It is a bifunctional electrophile that can react with nucleophilic sites on cellular macromolecules.[24]

-

DNA Adduct Formation: It has been investigated as a mutagen that reacts with nucleobases, such as 2'-deoxyguanosine, to form potentially mutagenic adducts.[3]

-

Protein Modification: It can react with lysine and arginine residues on proteins, leading to the formation of Advanced Glycation Endproducts (AGEs). This cross-linking can impair protein function and contribute to cellular dysfunction and the pathogenesis of diseases like diabetes and neurodegeneration.

-

Glutathione Depletion: 2-Oxobutanal is detoxified by cellular systems, partly through conjugation with glutathione (GSH), a key intracellular antioxidant.[24] Excessive production of 2-oxobutanal can deplete GSH stores, increasing cellular vulnerability to oxidative stress.

For drug development professionals, the reactivity of 2-oxobutanal is a double-edged sword. While its endogenous production is linked to pathology, making it a potential biomarker or therapeutic target, its ability to modify drug molecules containing nucleophilic groups must be considered during drug design and metabolism studies.

Safety and Handling

Butanal, 2-oxo- is a flammable and reactive chemical that requires careful handling.[3]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[25] Keep away from heat, sparks, open flames, and other ignition sources.[26][27] Take precautionary measures against static discharge.[28]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[26][28]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

Butanal, 2-oxo- is a chemically versatile and biologically significant α-dicarbonyl compound. Its unique reactivity, driven by adjacent aldehyde and ketone moieties, makes it a central player in fields ranging from food science to molecular toxicology. For researchers and drug developers, a thorough understanding of its physicochemical properties, reaction mechanisms, synthesis, and biological interactions is essential for both leveraging its synthetic utility and mitigating its potential toxicological effects.

References

-

2-OXOBUTANALDEHYDE. LookChem. [Link]

-

2-oxobutanal. ChemBK. [Link]

-

2-Oxobutanal 1-oxime. PubChem, National Institutes of Health. [Link]

-

2-oxo-butanal. Molbase. [Link]

-

2-Oxobutanal. Chemsrc. [Link]

-

Ethylglyoxal. PubChem, National Institutes of Health. [Link]

-

Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

2-Butanol - Safety Data Sheet. Carl ROTH. [Link]

-

Metabolism of phenylethanolamines and 2-oxo-2-phenylethylamines in the rat. PubMed, National Institutes of Health. [Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Reactivity of 1-Deoxy-d-erythro-hexo-2,3-diulose: A Key Intermediate in the Maillard Chemistry of Hexoses. ACS Publications. [Link]

-

Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]

-

An Introduction to Organic Synthesis. Chemistry LibreTexts. [Link]

-

Fragmentation Pathways during Maillard-Induced Carbohydrate Degradation. ResearchGate. [Link]

-

Role of branched-chain 2-oxo acid dehydrogenase and pyruvate dehydrogenase in 2-oxobutyrate metabolism. PubMed, National Institutes of Health. [Link]

-

Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst. RSC Publishing. [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. ResearchGate. [Link]

-

Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Fragmentation pathways during Maillard-induced carbohydrate degradation. PubMed, National Institutes of Health. [Link]

-

New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. PubMed, National Institutes of Health. [Link]

-

Keto Enol Tautomerization. Chemistry Steps. [Link]

-

Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. RSC Publishing. [Link]

-

Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone. YouTube. [Link]

-

A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress. PubMed, National Institutes of Health. [Link]

-

Maillard reaction. Wikipedia. [Link]

- Selected Methods of Analysis. Source not specified.

-

X-ray absorption spectroscopic analysis of Fe(II) and Cu(II) forms of a herbicide-degrading alpha-ketoglutarate dioxygenase. PubMed, National Institutes of Health. [Link]

-

Keto Enol Tautomerism Acid and Base Reaction and Mechanism. YouTube. [Link]

-

Acrylamide is formed in the Maillard reaction. University of Oregon. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Ethylglyoxal | C4H6O2 | CID 145744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fragmentation pathways during Maillard-induced carbohydrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4417-81-6 CAS MSDS (2-OXOBUTANALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Maillard reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. pages.uoregon.edu [pages.uoregon.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Role of branched-chain 2-oxo acid dehydrogenase and pyruvate dehydrogenase in 2-oxobutyrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. fishersci.com [fishersci.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. geneseo.edu [geneseo.edu]

- 28. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Synthesis and Purification of 2-Oxobutanal

Introduction: The Dichotomy of 2-Oxobutanal

2-Oxobutanal, also known as methylglyoxal or 2-ketobutanal, is a reactive α-keto aldehyde of significant interest in both biological and synthetic chemistry. As a physiological metabolite, it is endogenously formed from the fragmentation of triose phosphates during glycolysis, lipid peroxidation, and the metabolism of acetone.[1][2] Its high electrophilicity drives the non-enzymatic glycation of proteins and nucleic acids, making it a key player in cellular damage and the pathology of various diseases. In the realm of synthetic chemistry, its bifunctional nature—possessing both a ketone and an aldehyde group—makes it a valuable C4 building block for the synthesis of complex heterocyclic compounds and pharmaceuticals.

However, the very reactivity that makes 2-oxobutanal a potent biological effector and a versatile synthetic precursor also presents considerable challenges for its synthesis and purification. The compound is prone to hydration, self-condensation, and polymerization, demanding carefully controlled reaction conditions and specialized purification strategies. This guide provides an in-depth exploration of robust methods for the synthesis and purification of 2-oxobutanal, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Section 1: Strategic Synthesis of 2-Oxobutanal

The synthesis of α-keto aldehydes requires a delicate oxidative touch. The challenge lies in selectively oxidizing a primary or secondary alcohol to a carbonyl without affecting other sensitive functionalities or causing over-oxidation. Two primary strategies have proven effective for generating 2-oxobutanal: the selective oxidation of an α-hydroxy ketone precursor and the oxidative cleavage of a strategically chosen alkene.

Method A: Selective Oxidation of 1-Hydroxy-2-butanone

This is arguably the most direct and controlled route to 2-oxobutanal. The strategy hinges on the selective oxidation of the primary alcohol of 1-hydroxy-2-butanone to an aldehyde, leaving the adjacent ketone untouched. Copper(I)-catalyzed aerobic oxidation is a particularly efficient and scalable method for this transformation.[3][4]

Causality and Experimental Choice: The choice of a Cu(I) catalyst is critical. Copper catalysts, in the presence of an oxygen or air atmosphere, can selectively oxidize primary alcohols over secondary alcohols (ketones) under relatively mild conditions. This selectivity prevents the degradation of the starting material and the formation of unwanted byproducts. The reaction proceeds via a copper-alkoxide intermediate, facilitating the transfer of hydride and subsequent formation of the aldehyde.

Caption: Oxidation of 1-hydroxy-2-butanone to 2-oxobutanal via a Cu(I) catalyst.

Experimental Protocol: Cu(I)-Catalyzed Aerobic Oxidation [3]

-

Catalyst Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and an air inlet, add Copper(I) chloride (5 mol%).

-

Reaction Setup: Add acetonitrile as the solvent, followed by 1-hydroxy-2-butanone (1.0 eq).

-

Reaction Execution: Vigorously stir the mixture at 60 °C while bubbling dry air through the solution.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solution to remove the catalyst. The resulting filtrate contains the crude 2-oxobutanal, which can be concentrated under reduced pressure for subsequent purification.

Method B: Ozonolysis of 2-Pentene

Ozonolysis is a powerful oxidative cleavage reaction that splits a carbon-carbon double bond to form two carbonyl compounds.[5][6] By selecting cis- or trans-2-pentene as the substrate, 2-oxobutanal can be co-generated alongside acetaldehyde.

Causality and Experimental Choice: The success of ozonolysis hinges on the work-up conditions. A reductive work-up is mandatory to obtain the desired aldehyde products.[6] Using an oxidizing agent like hydrogen peroxide (oxidative work-up) would further oxidize the resulting aldehydes to carboxylic acids. Dimethyl sulfide (DMS) is a common reductive work-up reagent; it is consumed in the reaction to form dimethyl sulfoxide (DMSO), a water-soluble byproduct that is easily removed during extraction.[7]

Caption: Two-step ozonolysis of 2-pentene to yield 2-oxobutanal and acetaldehyde.

Experimental Protocol: Ozonolysis with Reductive Work-up [5][6]

-

Reaction Setup: Dissolve 2-pentene (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) in a three-necked flask equipped with a gas inlet tube and a drying tube. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozone Generation: Bubble ozone gas (generated from an ozone generator) through the solution. The reaction endpoint is often indicated by the appearance of a persistent blue color, signifying the presence of unreacted ozone.[5]

-

Quenching: Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

-

Reductive Work-up: Add dimethyl sulfide (DMS, 1.5 eq) dropwise to the cold solution. Allow the mixture to slowly warm to room temperature and stir for several hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile acetaldehyde. The remaining crude product contains 2-oxobutanal and DMSO. An aqueous work-up can be performed to remove the water-soluble DMSO.

Comparison of Synthetic Routes

| Feature | Method A: Oxidation | Method B: Ozonolysis |

| Precursor | 1-Hydroxy-2-butanone | 2-Pentene |

| Selectivity | High (generates only 2-oxobutanal) | Moderate (co-generates acetaldehyde) |

| Yield | Typically good to excellent (up to 87%)[3] | Good, but requires separation of products |

| Scalability | Readily scalable | Scalable, but requires specialized ozone generation equipment |

| Byproducts | Minimal with proper catalyst choice | Acetaldehyde, DMSO |

| Ideal Use Case | High-purity synthesis where a single product is desired | When separation of co-products is feasible |

Section 2: High-Fidelity Purification Methodologies

The purification of 2-oxobutanal is complicated by its volatility, polarity, and high reactivity. Standard techniques must be adapted to prevent product loss and degradation.

Method 1: Purification via Reversible Bisulfite Adduct Formation

This is a classic and highly effective chemical method for isolating aldehydes from complex mixtures.[8] The principle relies on the nucleophilic addition of sodium bisulfite to the aldehyde carbonyl group, forming a crystalline, water-soluble adduct. This selectively removes the aldehyde from organic-soluble impurities.

Causality and Experimental Choice: This method is exceptionally powerful because it exploits the unique reactivity of the aldehyde group. Ketones react with bisulfite much more slowly and less favorably, allowing for excellent separation. The reaction is also reversible; the pure aldehyde can be regenerated by treating the isolated adduct with either a mild acid or base, which shifts the equilibrium back towards the starting materials.[8]

Caption: Workflow for purifying 2-oxobutanal via bisulfite adduct formation.

Experimental Protocol: Bisulfite Adduct Purification

-

Adduct Formation: Dissolve the crude 2-oxobutanal in a minimal amount of a water-miscible organic solvent (e.g., ethanol). Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise with vigorous stirring.

-

Isolation: Continue stirring until a white precipitate forms. The mixture may need to be cooled in an ice bath to maximize precipitation. Collect the solid adduct by vacuum filtration and wash it with cold ethanol and then diethyl ether to remove residual impurities.

-

Regeneration: Suspend the purified adduct in water. Add an aqueous solution of 10% sodium carbonate or dilute hydrochloric acid dropwise with stirring until the aldehyde separates as an oily layer.

-

Extraction: Extract the regenerated 2-oxobutanal into a low-boiling-point organic solvent like diethyl ether. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent under reduced pressure.

Method 2: Distillation Under Reduced Pressure

For thermally stable impurities, vacuum distillation is a viable purification method.[9][10]

Causality and Experimental Choice: 2-Oxobutanal has a relatively low boiling point, but heating at atmospheric pressure can induce polymerization and degradation. By reducing the pressure, the boiling point is significantly lowered, allowing the compound to distill at a temperature that minimizes these side reactions. This is a cornerstone principle for the purification of nearly all reactive, low-molecular-weight aldehydes.

Protocol Considerations:

-

Apparatus: Use a well-insulated fractional distillation column for better separation from impurities with close boiling points.

-

Vacuum: A vacuum of 10-20 mmHg is typically sufficient to lower the boiling point into a safe range (e.g., 30-40 °C).

-

Heating: Use a water or oil bath for gentle and uniform heating to prevent localized overheating.

Method 3: Chromatographic Techniques

Flash column chromatography can be used for small-scale purification but requires careful execution.[11]

Causality and Experimental Choice: The polar nature of 2-oxobutanal makes it adhere strongly to polar stationary phases like silica gel. This can lead to band tailing and, more critically, decomposition on the acidic silica surface. To mitigate this, a less polar stationary phase like alumina or a deactivated silica gel can be used. Alternatively, hydrophilic interaction chromatography (HILIC) can be an effective technique for purifying highly polar compounds.[11] A gradient elution with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically employed.

Section 3: Characterization and Quality Control

Confirming the identity and purity of the final product is essential. Due to its reactivity, samples should be analyzed promptly after purification.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. In deuterated solvents containing water (like DMSO-d₆), 2-oxobutanal may exist in equilibrium with its hydrated form, which will be visible in the spectrum.

-

Infrared (IR) Spectroscopy: Will show characteristic strong carbonyl (C=O) stretching frequencies for both the aldehyde (around 1730 cm⁻¹) and the ketone (around 1715 cm⁻¹).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold-standard for assessing purity and confirming the molecular weight.[12][13] Due to the compound's high reactivity, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) prior to analysis is often performed to create a stable, easily detectable derivative.[13]

Section 4: Safety and Handling

2-Oxobutanal is a reactive and potentially hazardous chemical. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

-

Flammability: As a low-molecular-weight carbonyl compound, it is flammable. Keep away from ignition sources.[16][17]

-

Toxicity: It is an irritant to the eyes, skin, and respiratory system.[15][18] Inhalation of vapors should be avoided.

-

Reactivity and Storage: 2-Oxobutanal is unstable and can polymerize upon standing. For short-term storage, it should be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended). For long-term storage, conversion to a stable derivative may be necessary.

Conclusion

The successful synthesis and purification of 2-oxobutanal are achievable through a rational selection of methods tailored to its inherent reactivity. The selective oxidation of 1-hydroxy-2-butanone offers a direct route to a single, high-purity product, making it ideal for targeted synthesis. For purification, the reversible formation of a bisulfite adduct stands out as a highly effective and selective technique that leverages the unique chemistry of the aldehyde functional group. By understanding the causality behind each experimental choice—from the selection of a specific catalyst to the necessity of a reductive work-up or reduced pressure distillation—researchers can confidently navigate the challenges of working with this important molecule and unlock its full potential in their scientific endeavors.

References

- BenchChem. (2025). Optimizing reaction conditions for 2-Ethyl-3-oxobutanal synthesis. BenchChem Technical Support.

- Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents. Alfa Chemistry.

-

Wikipedia. (2023). 2-Butanol. Wikipedia. Available at: [Link]

-

BYJU'S. (2019). Ozonolysis of Alkenes and Alkynes. BYJU'S. Available at: [Link]

-

Myschool.ng. (n.d.). The oxidation of 2-butanol. Myschool.ng. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Purification of 2-Phenylbutanal. BenchChem.

-

Qi, S., & Fox, C. B. (2021). A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. Journal of Chromatography A, 1639, 461705. Available at: [Link]

-

Wang, Y., et al. (n.d.). Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst. RSC Publishing. Available at: [Link]

-

Stankova, B., et al. (2024). Methylglyoxal Formation—Metabolic Routes and Consequences. International Journal of Molecular Sciences, 25(8), 4287. Available at: [Link]

-

Dissanayake, A. A., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7), 3206. Available at: [Link]

-

easychem.com.au. (n.d.). Oxidation of Butanol. easychem.com.au. Available at: [Link]

-

Carl ROTH. (n.d.). 2-Butanol - Safety Data Sheet. Carl ROTH. Available at: [Link]

-

Li, Y., et al. (2020). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Organic & Biomolecular Chemistry, 18(3), 430-434. Available at: [Link]

-

Ashenhurst, J. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry. Available at: [Link]

-

Anderson, E. L., et al. (2020). Synthesis of an Alkynyl Methylglyoxal Probe to Investigate Nonenzymatic Histone Glycation. The Journal of Organic Chemistry, 85(2), 1143-1149. Available at: [Link]

-

ResearchGate. (n.d.). A Novel Derivatization‐Free Approach for Analysis of (+)2‐Aminobutanol and Ethambutol Hydrochloride in Tablets Preparation Using RP‐HPLC‐NQAD. ResearchGate. Available at: [Link]

-

Wikipedia. (2023). List of purification methods in chemistry. Wikipedia. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Ozonolysis - Oxidative Cleavage of Alkenes. YouTube. Available at: [Link]

-

Socratic. (2016). What organic product can be made by the oxidation of 2-butanol with dichromate ion? Socratic. Available at: [Link]

-

D'Avino, A., et al. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography, 34(11), e4935. Available at: [Link]

-

Cooper, A. J. L., & Meister, A. (1984). Synthesis and properties of the α-keto acids. Chemical Reviews, 84(5), 459-515. Available at: [Link]

-

Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Available at: [Link]

-

Wikipedia. (2023). Methylglyoxal pathway. Wikipedia. Available at: [Link]

-

ResearchGate. (2025). Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. ResearchGate. Available at: [Link]

-

Brainly.in. (2020). 2-Butanol is an oxidation it gives. Brainly.in. Available at: [Link]

-

Wang, Y., & Morken, J. P. (2020). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 11(26), 6752-6756. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. ResearchGate. Available at: [Link]

-

Naicker, T., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5067. Available at: [Link]

-

OPUS. (2025). Analytical Methods. OPUS. Available at: [Link]

-

Chemistry LibreTexts. (2024). An Introduction to Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

-

MDPI. (2022). Methylglyoxal in Cardiometabolic Disorders: Routes Leading to Pathology Counterbalanced by Treatment Strategies. MDPI. Available at: [Link]

-

Organic Chemistry Tutor. (2024). How to Draw the Ozonolysis of Alkenes Product EASY. YouTube. Available at: [Link]

-

Carl ROTH. (2016). Safety Data Sheet: 2-Butanol. Carl ROTH. Available at: [Link]

- BenchChem. (2025). Challenges in quantifying 4-oxo-(E)-2-hexenal in complex matrices. BenchChem Technical Support.

-

Murata-Kamiya, N., & Kamiya, H. (2001). Methylglyoxal, an endogenous aldehyde, crosslinks DNA polymerase and the substrate DNA. Nucleic Acids Research, 29(16), 3433–3438. Available at: [Link]

-

Bentham Science Publisher. (n.d.). Analytical Methods for the Quantification of Cisplatin, Carboplatin, and Oxaliplatin in Various Matrices over the Last Two Decades. Bentham Science Publisher. Available at: [Link]

-

Khan Academy. (n.d.). Ozonolysis. Khan Academy. Available at: [Link]

Sources

- 1. Methylglyoxal Formation—Metabolic Routes and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]

- 11. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. carlroth.com [carlroth.com]

- 15. geneseo.edu [geneseo.edu]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. carlroth.com [carlroth.com]

physical properties of 2-oxobutanal

An In-depth Technical Guide to the Physical Properties of 2-Oxobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxobutanal, also known as ethylglyoxal, is a reactive α-dicarbonyl compound of significant interest in organic synthesis and as a potential metabolic marker. Its bifunctional nature, possessing both an aldehyde and a ketone group, dictates its unique chemical reactivity and physical properties. This guide provides a comprehensive overview of the core , outlines detailed experimental protocols for their determination, and discusses the theoretical basis for its spectroscopic and spectrometric characterization. Furthermore, it addresses critical aspects of handling, safety, and its application as a reference standard in regulated environments such as drug development.

Introduction and Chemical Identity

2-Oxobutanal (CAS No. 4417-81-6) is a four-carbon dialdehyde featuring a ketone at the C2 position and an aldehyde at the C1 position. This structure confers high reactivity, making it a valuable intermediate in the synthesis of more complex molecules, but also presenting challenges in its handling and stability. In biomedical research, α-dicarbonyls like 2-oxobutanal are studied for their role in the formation of advanced glycation end-products (AGEs), which are implicated in various disease states. For drug development professionals, it serves as a characterized reference standard for analytical method development and validation[1].

Key Identifiers:

-

IUPAC Name: 2-oxobutanal

-

Synonyms: Ethylglyoxal, 2-Ketobutyraldehyde, 2-Oxobutyraldehyde[2][3]

-

CAS Number: 4417-81-6[2]

-

Molecular Formula: C₄H₆O₂[2]

-

SMILES: CCC(=O)C=O[2]

-

InChIKey: RWHQMRRVZJSKGX-UHFFFAOYSA-N[2]

Core Physicochemical Properties

The are dictated by its short carbon chain and the presence of two polar carbonyl functional groups. These features result in a relatively low molecular weight, a liquid state at room temperature, and a notable flash point that necessitates careful handling.

Table 1: Summary of Key Physical Properties of 2-Oxobutanal

| Property | Value | Source(s) |

| Appearance | Colorless liquid with a pungent odor | [4] |

| Boiling Point | 91.8 °C at 760 mmHg | [2] |

| Density | 0.967 g/cm³ | [2] |

| Flash Point | 16.4 °C | [2] |

| Refractive Index (n_D_) | 1.383 | [2] |

| Vapor Pressure | 52.9 mmHg at 25°C (Predicted) | [4] |

| LogP (Octanol/Water) | 0.164 (Predicted) | [2] |

| Melting Point | Not Available (N/A) | [2] |

Solubility Profile

-

Water Solubility: The molecule contains two polar carbonyl groups (an aldehyde and a ketone) which can act as hydrogen bond acceptors.[5] The short four-carbon chain does not present a significant hydrophobic barrier. Therefore, 2-oxobutanal is expected to be moderately to highly soluble in water. Its low predicted LogP value of 0.164 further supports its hydrophilic character[2].

-

Organic Solvent Solubility: Based on the "like dissolves like" principle, 2-oxobutanal is expected to be miscible with a wide range of polar organic solvents (e.g., ethanol, acetone, ethyl acetate) and many nonpolar solvents. Its structural relative, 2-butanol, is completely miscible with organic solvents[6].

Spectroscopic and Spectrometric Characterization (Theoretical)

Disclaimer: Experimental spectra for 2-oxobutanal are not widely available in public databases. The following sections provide a theoretical interpretation based on the known spectral properties of its constituent functional groups.

Caption: Predicted NMR environments for 2-oxobutanal.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 2-oxobutanal is expected to show three distinct signals corresponding to the three non-equivalent proton environments:

-

Aldehyde Proton (-CHO): A highly deshielded singlet is predicted to appear in the range of δ 9.5-10.0 ppm . This significant downfield shift is characteristic of protons attached to an aldehyde carbonyl carbon. It appears as a singlet as there are no adjacent protons to couple with.

-

Methylene Protons (-CH₂-): These protons are adjacent to both a methyl group and a ketone carbonyl. The electron-withdrawing effect of the ketone will shift this signal downfield to approximately δ 2.7-2.9 ppm . It is expected to appear as a quartet due to spin-spin coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).

-

Methyl Protons (-CH₃): These protons are in a standard alkyl environment but are beta to a carbonyl group. They are expected to resonate in the typical alkyl region, around δ 1.0-1.2 ppm . This signal will appear as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).

Carbon-13 (¹³C) NMR Spectroscopy

The molecule has four unique carbon atoms, which should give rise to four distinct signals in the proton-decoupled ¹³C NMR spectrum:

-

Aldehyde Carbonyl (CHO): This carbon is highly deshielded and is expected to appear at δ 190-200 ppm .

-

Ketone Carbonyl (C=O): Also highly deshielded, the ketone carbon signal is predicted to be in a similar range to the aldehyde, typically δ 195-205 ppm . The exact positions relative to each other would require experimental data or high-level computational modeling.

-

Methylene Carbon (-CH₂-): The carbon adjacent to the ketone is deshielded and expected around δ 35-45 ppm .[7]

-

Methyl Carbon (-CH₃): The terminal methyl carbon is the most shielded and should appear furthest upfield, around δ 10-15 ppm .[7]

Infrared (IR) Spectroscopy

The IR spectrum of 2-oxobutanal would be dominated by the stretching vibrations of its two carbonyl groups.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1715-1725 cm⁻¹ .

-

C=O Stretch (Aldehyde): Another strong, sharp band is expected near 1720-1740 cm⁻¹ . Due to conjugation effects being absent, these two bands may overlap, resulting in a single, intense, and possibly broad absorption band in the 1715-1740 cm⁻¹ region.

-

C-H Stretch (Aldehyde): A characteristic feature of aldehydes is the C-H bond stretch of the aldehyde proton. This typically appears as two medium-intensity bands, one around 2820-2850 cm⁻¹ and another around 2720-2750 cm⁻¹ . The latter peak is particularly diagnostic.[8]

-

C-H Stretch (Alkyl): Standard aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺) peak at m/z = 86 would be expected. Due to the presence of two carbonyl groups, α-cleavage is a highly probable fragmentation pathway.

-

Molecular Ion Peak: [C₄H₆O₂]⁺ at m/z = 86 . This peak may be of low intensity due to the molecule's propensity to fragment.

-

Loss of CHO (α-cleavage): Cleavage of the bond between C1 and C2 would result in the loss of the formyl radical (•CHO, 29 Da), leading to a prominent fragment ion [CH₃CH₂CO]⁺ at m/z = 57 . This acylium ion is resonance-stabilized and often a base peak for such structures.

-

Loss of CH₂CH₃ (α-cleavage): Cleavage of the bond between C2 and C3 would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a fragment ion [O=C-CHO]⁺ at m/z = 57 .

-

McLafferty Rearrangement: While less common for aldehydes without a γ-hydrogen, a rearrangement could potentially lead to other fragmentation patterns.

Experimental Protocols for Physical Property Determination

The following protocols describe standard, validated methodologies for determining the key physical properties of a volatile liquid like 2-oxobutanal.

Determination of Boiling Point (Microscale Capillary Method)

This method is ideal for small sample volumes and provides an accurate boiling point.

Caption: Workflow for Boiling Point Determination.

Methodology:

-

Apparatus Setup: Secure a small test tube containing 2-3 mL of 2-oxobutanal to a thermometer using a rubber band or wire. The thermometer bulb should be level with the bottom of the sample.

-

Capillary Insertion: Place a small capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Heating: Immerse the assembly in a heating bath (e.g., mineral oil in a Thiele tube or beaker). Heat the bath gently.[9][10]

-

Observation: As the temperature rises, air trapped in the capillary will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip as the liquid's vapor pressure exceeds the atmospheric pressure.

-

Cooling and Measurement: Remove the heat source and allow the bath to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the vapor pressure inside the capillary equals the external atmospheric pressure, which is precisely the moment the last bubble exits and the liquid begins to be drawn back into the capillary tube.[11] Record this temperature.

-

Validation: Repeat the measurement to ensure reproducibility. Correct the observed boiling point for atmospheric pressure if it deviates significantly from 760 mmHg.

Determination of Density (Pycnometer Method)

A pycnometer (or specific gravity bottle) is a flask with a precisely known volume used for highly accurate density measurements.

Methodology:

-

Measure Mass of Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh it on an analytical balance (m₁).

-

Fill with Sample: Fill the pycnometer with 2-oxobutanal, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary bore. Carefully wipe the outside dry.

-

Equilibrate and Weigh: Place the filled pycnometer in a constant-temperature water bath (e.g., 20.0 °C) for 15-20 minutes to allow the liquid to reach thermal equilibrium. Remove, dry the exterior, and weigh again (m₂).

-

Calibrate with Water: Empty and clean the pycnometer. Fill it with deionized water and repeat step 3 to get the mass of the pycnometer filled with water (m₃).

-

Calculation:

-

Mass of sample = m₂ - m₁

-

Mass of water = m₃ - m₁

-

Volume of pycnometer (V) = (m₃ - m₁) / ρ_water (where ρ_water is the known density of water at the measurement temperature).

-

Density of 2-oxobutanal (ρ_sample) = (m₂ - m₁) / V

-

Determination of Refractive Index

An Abbe refractometer is the standard instrument for this measurement. The refractive index is highly temperature-dependent.

Methodology:

-

Instrument Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Temperature Control: Ensure the instrument's prisms are at the desired temperature (e.g., 20.0 °C), typically controlled by a circulating water bath or Peltier system.[12][13]

-

Sample Application: Place a few drops of 2-oxobutanal onto the surface of the lower prism and securely close the prism assembly.

-

Measurement: Look through the eyepiece and adjust the control knob until the light and dark fields converge into a sharp, single line. Align this line with the crosshairs in the eyepiece.

-

Reading: Read the refractive index value directly from the instrument's scale.

-

Cleaning: Clean the prism surfaces immediately after measurement with a soft tissue and an appropriate solvent (e.g., ethanol or acetone).

Handling, Storage, and Safety

Disclaimer: No official Safety Data Sheet (SDS) for 2-oxobutanal is readily available. The following guidance is based on the known properties of the compound (low flash point) and the general hazards associated with volatile aldehydes and ketones.

5.1. GHS Hazard Classification (Anticipated)

-

Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor), based on its flash point of 16.4 °C.[2]

-

Eye Irritation: Category 2A (H319: Causes serious eye irritation). Aldehydes are often irritating to the eyes.[14]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation). Volatile aldehydes can be respiratory irritants.[14]

-

Skin Sensitization/Irritation: Possible.

5.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber).

-

Body Protection: Use a flame-retardant lab coat.

-

Respiratory Protection: Handle only in a well-ventilated fume hood. If engineering controls are insufficient, a respirator with an organic vapor cartridge may be necessary.

5.3. Handling and Storage

-

Handling: Ground and bond all containers and transfer equipment to prevent static discharge. Use non-sparking tools. Keep away from all sources of ignition, including heat, sparks, and open flames.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids. Protect from light. Aldehydes can be prone to polymerization, so storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.

References

-

Chemsrc. 2-Oxobutanal CAS#:4417-81-6. Available from: [Link]

-

Axios Research. 2-Oxobutanal - CAS - 4417-81-6. Available from: [Link]

-

NIST. Butanoic acid, 2-oxo-. In: NIST Chemistry WebBook. Available from: [Link]

-

PubChem. Ethylglyoxal. Available from: [Link]

-

Agilent. Spectrophotometric Methods of Refractive Indices Measurement. Available from: [Link]

-

Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 2-Butanol. Available from: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of butanal. Available from: [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]

-

TrueDyne Sensors AG. Density measurement basics – part 1. Available from: [Link]

-

JoVE. Video: Boiling Points - Prep. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 2-Butanol. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

-

Mettler Toledo. Refractive Index: All You Need to Know. Available from: [Link]

-

Wikipedia. 2-Butanol. Available from: [Link]

-

Pro-Lehrsysteme. Determination of the density of liquids. Available from: [Link]

-

ResearchGate. Experimental No. (2) Boiling Point. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of butan-2-ol. Available from: [Link]

-

National Physical Laboratory. Measuring density. Available from: [Link]

-

YouTube. Organic Chemistry - Mass Spectrometry Part II. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

ResearchGate. Obtaining process of the refractive index. Available from: [Link]

-

Course Hero. MEASUREMENT OF DENSITY. Available from: [Link]

-

ResearchGate. Applications of mass spectrometry in combinatorial chemistry. Available from: [Link]

-

Automated Topology Builder. 3-Oxobutanol | C4H8O2 | MD Topology | NMR | X-Ray. Available from: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of butan-2-ol. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of 2,2-dimethylbutane. Available from: [Link]

-

PhysLab. Measurement of refractive index using a Michelson interferometer. Available from: [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available from: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: 2-butoxyethanol. Available from: [Link]

-

PubChem. 2-Ethyl-3-oxobutanal. Available from: [Link]

-

Nanalysis. What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. Available from: [Link]

-

RSC Publishing. Infrared spectroscopy of 2-oxo-octanoic acid in multiple phases. Available from: [Link]

-

YouTube. Solubility of Organic Compounds. Available from: [Link]

-

Taylor & Francis Online. C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available from: [Link]

-

Chemistry LibreTexts. 4.4 Solubility. Available from: [Link]

-

Doc Brown's Chemistry. C7H16 mass spectrum of 2,2-dimethylpentane. Available from: [Link]

Sources

- 1. knowledge.reagecon.com [knowledge.reagecon.com]

- 2. 2-Oxobutanal | CAS#:4417-81-6 | Chemsrc [chemsrc.com]

- 3. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]

- 4. molbase.com [molbase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Butanol - Wikipedia [en.wikipedia.org]

- 7. C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Video: Boiling Points - Prep [jove.com]

- 12. Basics of refractometry | Anton Paar Wiki [wiki.anton-paar.com]

- 13. mt.com [mt.com]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

2-Oxobutanal (Ethylglyoxal): Mechanistic Versatility in Heterocyclic Synthesis and Bio-Organic Reactivity

CAS Number: 4417-81-6

Synonyms: 2-Ketobutyraldehyde, Ethylglyoxal,

Executive Summary

2-Oxobutanal (CAS 4417-81-6) represents a critical class of

Chemical Architecture & Physical Properties[2]

Structural Dynamics

2-Oxobutanal exists in a dynamic equilibrium between its free carbonyl form and various hydrated states in aqueous solution. The high electrophilicity of the aldehyde C1 and ketone C2 carbons makes it prone to nucleophilic attack.

-

Free Form: CH

-CH -

Hydrates: In water, it forms gem-diols (hydrates) and dimers, complicating isolation and necessitating in situ generation for many applications.

-

Tautomerism: Enolization can occur, although the keto-aldehyde form predominates.

Key Physical Data

| Property | Value | Context |

| Boiling Point | ~91.8 °C (at 760 mmHg) | Volatile; requires careful distillation. |

| Density | 0.967 g/cm³ | Slightly less dense than water. |

| Refractive Index | 1.383 | Useful for purity assessment. |

| Solubility | Miscible in water, ethanol, ether | Highly polar due to dicarbonyl motif. |

| Appearance | Colorless to pale yellow liquid | Darkens upon polymerization/oxidation. |

Synthesis Strategies

Method A: Selenium Dioxide Oxidation (Classic Laboratory Route)

The most direct chemical synthesis involves the oxidation of the

-

Precursor: Butanal (CAS 123-72-8)

-

Reagent: Selenium Dioxide (SeO

) -

Solvent: Dioxane or Ethanol (with trace water)

Mechanism: SeO

Method B: The Diazo-Oxidation Route (High-Purity Derivatives)

For drug discovery applications requiring high purity (e.g., synthesizing kethoxal derivatives), a two-step sequence is preferred to avoid toxic Se byproducts.

-

Diazotization: Reaction of a mixed anhydride (from propionic acid) with diazomethane yields the

-diazoketone. -

Oxidation: Treatment with Dimethyldioxirane (DMDO) oxidizes the diazo group to the aldehyde.

Method C: Bio-Generation (Maillard Degradation)

In food chemistry and metabolic studies, 2-oxobutanal arises from the degradation of glucose and glucosamine via retro-aldol cleavage and dicarbonyl fragmentation. It is a specific marker for the degradation of C4-substituted sugars.

Experimental Protocols

Protocol 4.1: Derivatization & Detection via Quinoxaline Formation

This protocol is the gold standard for quantifying 2-oxobutanal in biological or complex mixtures. It relies on the condensation of the 1,2-dicarbonyl core with o-phenylenediamine (OPD) to form a stable, UV-active quinoxaline derivative.

Reagents:

-

o-Phenylenediamine (OPD) (10 mM in 0.5 M HCl)

-

Internal Standard: 2,3-Butanedione (optional)

Step-by-Step Methodology:

-

Preparation: Acidify the sample (pH < 3) to stabilize the dicarbonyl and protonate the amine, preventing polymerization.

-

Incubation: Add a 2-fold molar excess of OPD solution to the sample.

-

Reaction: Incubate at 60°C for 1 hour (or 25°C for 12 hours in the dark). The acid catalysis promotes the nucleophilic attack of the diamine nitrogens on the carbonyl carbons.

-

Extraction: Neutralize with saturated NaHCO

and extract the resulting 2-ethylquinoxaline with Ethyl Acetate (3x). -

Analysis: Analyze the organic layer via GC-MS or HPLC-UV (254 nm). The product, 2-ethylquinoxaline, elutes distinct from the 2-methylquinoxaline (from methylglyoxal).

Validation Logic: The reaction is specific to 1,2-dicarbonyls. Monocarbonyls do not form the stable aromatic quinoxaline ring, ensuring high specificity.

Reactivity & Biological Mechanisms[3]

Visualization of Signaling & Synthesis Pathways

The following diagram illustrates the chemical synthesis via SeO

Caption: Synthesis of 2-Oxobutanal via Riley oxidation and its metabolic fate via the Glyoxalase detoxification system.

Biological Significance

-

Toxicity: 2-Oxobutanal is a reactive electrophile that modifies arginine and lysine residues on proteins, leading to Advanced Glycation End-products (AGEs). Its ethyl group makes it more lipophilic than methylglyoxal, potentially altering its membrane permeability and target specificity.

-

Detoxification: The Glyoxalase system (Glo1/Glo2) efficiently converts 2-oxobutanal into 2-hydroxybutyrate, using glutathione (GSH) as a cofactor. Overwhelming this system leads to "carbonyl stress" and cytotoxicity.

-

Inhibition: Derivatives like Ethylglyoxal bis(guanylhydrazone) are potent inhibitors of S-adenosylmethionine decarboxylase (SAMDC), blocking polyamine biosynthesis and arresting cell growth in proliferative tissues.

Safety & Handling

-

Volatility: Store in a sealed container at 2-8°C.

-

Polymerization: Can polymerize upon standing; freshly distill or generate in situ for sensitive kinetic studies.

-

Toxicity: Irritant to eyes and respiratory tract. Use in a fume hood. Treat as a potential mutagen due to its DNA-crosslinking capability (similar to kethoxal).

References

-

Tiffany, B. D., et al. (1957).[5] "Antiviral Compounds.[5] I. Aliphatic Glyoxals,

-Hydroxyaldehydes and Related Compounds."[5] Journal of the American Chemical Society, 79(7), 1682–1687. Link -

Spitale, R. C., et al. (2013). "Structural imprints in vivo decode RNA regulatory mechanisms." Nature, 496, 477–480. (Describes Kethoxal/2-oxobutanal derivatives for RNA probing). Link

-

Hofmann, T., et al. (1999).

-Dicarbonyl Compounds during the Maillard Reaction." Journal of Agricultural and Food Chemistry, 47(5). (Details bio-generation pathways). Link -

Mirza, M. A., et al. (2013).[6] "Analysis of Glyoxal, Methylglyoxal and Dimethylglyoxal in Beverages... by MEKC." Journal of the Chemical Society of Pakistan, 35(1).[6] (Analytical protocols for

-dicarbonyls). Link -

PubChem Database. "2-Oxobutanal (CAS 4417-81-6)." National Center for Biotechnology Information. Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. WO2019217533A1 - Compositions and methods related to kethoxal derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Maillard reaction - WaiWiki [waiwiki.org]

- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 6. researchgate.net [researchgate.net]

2-Oxobutanal: Molecular Architecture, Synthesis, and Dicarbonyl Reactivity

Executive Summary

2-Oxobutanal (CAS: 4417-81-6), also known as ethylglyoxal, is a highly reactive

Molecular Architecture & Physicochemical Properties

The reactivity of 2-oxobutanal stems from its contiguous carbonyl groups.[1] The electron-withdrawing effect of the ketone and aldehyde groups on each other creates a highly electrophilic center, making the molecule susceptible to hydration and nucleophilic attack.

Structural Identity

| Property | Specification |

| IUPAC Name | 2-Oxobutanal |

| Synonyms | Ethylglyoxal, 2-Ketobutyraldehyde, 2-Oxobutyraldehyde |

| CAS Number | 4417-81-6 |

| Molecular Formula | |

| Molecular Weight | 86.09 g/mol |

| SMILES | CCC(=O)C=O |

| Density | ~0.967 g/cm³ |

| Physical State | Yellowish liquid (pure); often handled as aqueous solution or hydrate. |

Tautomerism and Hydration Equilibrium

In aqueous environments, 2-oxobutanal does not exist primarily as the free dicarbonyl. It establishes an equilibrium with its gem-diol (hydrate) and hemiacetal forms. This hydration significantly reduces its volatility but preserves its reactivity toward amine nucleophiles.

Figure 1: Hydration equilibrium of 2-oxobutanal. The aldehyde carbon is the primary site of hydration due to lower steric hindrance.

Synthetic Pathways & Generation

Due to its instability (polymerization), 2-oxobutanal is rarely stored in bulk. For experimental applications, it is best generated in situ or synthesized via oxidation of stable precursors.

Laboratory Synthesis: Riley Oxidation

The most direct laboratory route involves the selenium dioxide (

Reaction Mechanism:

Protocol:

-

Reagents: Butanal (freshly distilled), Selenium Dioxide (

), 1,4-Dioxane (solvent), Water. -

Setup: Equip a 3-neck round-bottom flask with a reflux condenser and dropping funnel.

-

Procedure:

-

Dissolve 1.1 eq of

in a mixture of dioxane/water (95:5). Heat to 50°C. -

Add 1.0 eq of Butanal dropwise over 30 minutes.

-

Reflux the mixture for 4 hours. The solution will turn red/black due to precipitation of elemental Selenium.

-

Purification: Decant the liquid from the selenium solid. Distill the supernatant under reduced pressure. 2-oxobutanal will co-distill with water/dioxane.

-

Storage: Store immediately at -80°C or derivatize instantly.

-

Atmospheric Generation

In environmental chemistry, 2-oxobutanal is a secondary pollutant generated via the photo-oxidation of Volatile Organic Compounds (VOCs) such as 2-methylpentanal or aromatic hydrocarbons.

-

Mechanism: OH radical attack

Peroxy radical formation

Biological Reactivity: The AGE Pathway[2]

For drug developers, the significance of 2-oxobutanal lies in its role as a potent glycating agent. Like methylglyoxal, it bypasses the slow oxidative steps of glucose autoxidation, reacting directly with proteins to form Advanced Glycation End-products (AGEs).

Mechanism of Protein Modification

The electrophilic aldehyde carbon attacks the free amino groups of Lysine (Lys) and Arginine (Arg) residues.

-

Schiff Base Formation: Reversible reaction with Lys/Arg amine.

-

Amadori Rearrangement: Isomerization to a more stable keto-amine.

-

Crosslinking: Formation of irreversible adducts (e.g., hydroimidazolones).

Figure 2: Pathway of AGE formation mediated by 2-oxobutanal. The dicarbonyl core facilitates rapid cyclization to stable imidazole derivatives.

Analytical Methodology: DNPH Derivatization

Direct detection of 2-oxobutanal is challenging due to its polarity and volatility. The gold standard for quantification is derivatization with 2,4-Dinitrophenylhydrazine (DNPH), followed by HPLC-UV analysis.

Principle

DNPH reacts with both carbonyl groups to form a stable bis-hydrazone derivative (Osazone), which absorbs strongly in the UV range (360–365 nm) and is sufficiently lipophilic for Reversed-Phase HPLC.

Validated Experimental Protocol

Reagents:

-

DNPH Solution: 3 mg/mL DNPH in acetonitrile acidified with HCl (pH 2.0).

-

Mobile Phase A: Water/Tetrahydrofuran/Formic Acid (90:10:0.1).

-

Mobile Phase B: Acetonitrile.

Workflow:

-

Sample Preparation:

-

Mix 1.0 mL of aqueous sample (biological fluid or air trap eluate) with 0.5 mL of DNPH Solution.

-

Incubate at 40°C for 1 hour (ensure complete bis-derivatization).

-

Critical Step: If the sample is highly acidic, buffer to pH 3-4 to prevent hydrolysis of the hydrazone.

-

-

Extraction (Optional for complex matrices):

-

Extract the derivative with Ethyl Acetate (

). -

Evaporate solvent under

stream and reconstitute in 200

-

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, -

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis at 360 nm .

-

Gradient:

-

0-10 min: 30% B

60% B. -

10-15 min: 60% B

95% B.

-

-

Figure 3: Analytical workflow for 2-oxobutanal quantification via DNPH derivatization.

References

-

Axios Research. (2024). 2-Oxobutanal - CAS 4417-81-6 Product Specification. Retrieved from

-

Cymit Quimica. (2024).[2] 2-Oxobutanal Physicochemical Properties. Retrieved from

-

U.S. EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from

-

Guzman, M. I., & Eugene, A. J. (2021).[3] Aqueous Photochemistry of 2-Oxocarboxylic Acids: Evidence, Mechanisms, and Atmospheric Impact. Molecules, 26(17), 5278.[3] Retrieved from

-

Wang, H., et al. (2014).[4] Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase. Atmospheric Environment. Retrieved from

-

Thermo Fisher Scientific. (2012). Determination of Carbonyl Compounds by Reversed-Phase High-Performance Liquid Chromatography. Application Note 106. Retrieved from

Sources

An In-depth Technical Guide to the Discovery and History of 2-Oxobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical and scientific overview of 2-oxobutanal, a reactive α-ketoaldehyde. While its discovery is intrinsically linked to the elucidation of amino acid metabolism, specifically that of threonine, its identity as a distinct chemical entity has evolved from a theoretical intermediate to a recognized bioactive molecule. This document traces the origins of its discovery through the lens of early enzymology and analytical chemistry, detailing the key metabolic pathways responsible for its formation and the evolution of methods for its detection and characterization.

Introduction: The Emergence of an Intermediate

The story of 2-oxobutanal is not one of a singular, celebrated discovery, but rather a gradual unveiling of its significance as a key metabolic intermediate. Its history is interwoven with the broader narrative of early 20th-century biochemistry, a period marked by intense investigation into the metabolic fates of amino acids. The conceptual framework for the existence of α-keto acids as deaminated amino acid counterparts was established long before 2-oxobutanal itself was definitively identified.

Initially, the focus was on its corresponding carboxylic acid, 2-oxobutanoic acid (also known as α-ketobutyric acid), which was recognized as a product of threonine and methionine metabolism.[1][2] 2-Oxobutanal, the aldehyde form, was often inferred as a transient, reactive species. This guide will navigate the parallel historical tracks of its biochemical discovery and the development of chemical methods that would eventually allow for its direct study.

Biochemical Discovery: Unraveling Threonine Catabolism

The primary endogenous source of 2-oxobutanal is the catabolism of the essential amino acid L-threonine. The elucidation of these degradative pathways was a pivotal achievement in biochemistry, revealing the enzymatic machinery that leads to the formation of 2-oxobutanoate, the direct precursor to 2-oxobutanal.

The Threonine Dehydratase/Deaminase Pathway

One of the principal routes for threonine degradation involves the enzyme L-threonine ammonia-lyase, also known as threonine dehydratase or deaminase.[3][4] This pyridoxal-5'-phosphate (PLP) dependent enzyme catalyzes the deamination of L-threonine to produce 2-oxobutanoate and ammonia.[3]

The reaction proceeds in a two-step mechanism:

-

Dehydration of L-threonine to form an unstable enamine intermediate, 2-aminobut-2-enoate.

-

Spontaneous, non-enzymatic hydrolysis of the imine form (2-iminobutanoate) to yield 2-oxobutanoate and ammonia.[4]

The discovery and characterization of this enzyme were crucial in establishing the metabolic link between threonine and the four-carbon α-keto acid skeleton.

The Threonine Dehydrogenase Pathway

A second major pathway for threonine catabolism is initiated by the enzyme L-threonine 3-dehydrogenase. This enzyme oxidizes L-threonine to 2-amino-3-ketobutyrate.[5][6] This intermediate is then cleaved by 2-amino-3-ketobutyrate coenzyme A lyase, yielding glycine and acetyl-CoA.[6][7] While this pathway does not directly produce free 2-oxobutanoate, the initial oxidation product, 2-amino-3-ketobutyrate, can spontaneously decarboxylate to aminoacetone, highlighting the inherent instability of α-keto-β-amino acids and the generation of reactive carbonyl species.[5]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 1: Major metabolic pathways of L-threonine degradation leading to the formation of 2-oxobutanoate.

Chemical Synthesis and Isolation: A Historical Perspective

While the biological formation of 2-oxobutanoate was being unraveled, the chemical synthesis of α-keto aldehydes and their corresponding acids was also progressing. The first synthesis of an α-keto acid, pyruvic acid, was achieved by Berzelius in 1835.[8] However, the synthesis of 2-oxobutanal specifically is not well-documented in early chemical literature, likely due to its high reactivity and tendency to polymerize.

Early synthetic methods for α-keto acids often involved harsh conditions, such as the dehydration of tartaric acid to pyruvic acid using potassium bisulfate, a method first described by Erlenmeyer in 1881. General methods for the synthesis of α-keto aldehydes often involve the selective oxidation of α-hydroxy ketones.[9][10]

The isolation and characterization of 2-oxobutanal from biological or chemical systems were historically challenging. Its two adjacent carbonyl groups make it highly susceptible to hydration, enolization, and reaction with nucleophiles.

Evolution of Analytical Methodologies

The ability to detect and quantify 2-oxobutanal has been critical to understanding its role in biology and chemistry. Early methods for the analysis of aldehydes and ketones relied on colorimetric assays, which often lacked specificity.

A significant advancement was the use of derivatizing agents, most notably 2,4-dinitrophenylhydrazine (DNPH). This reagent reacts with carbonyl compounds to form stable, colored 2,4-dinitrophenylhydrazones. These derivatives could then be separated and quantified using techniques like paper chromatography and, later, High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

More modern approaches utilize Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with prior derivatization to improve stability and ionization efficiency.[12][13] These techniques offer high sensitivity and specificity, allowing for the detection of 2-oxobutanal in complex biological matrices.

| Analytical Technique | Principle | Historical Context | Key Advantages | Key Limitations |

| Colorimetric Assays | Formation of a colored product upon reaction with a specific reagent. | Early 20th century | Simple, inexpensive. | Often lack specificity. |

| Derivatization with DNPH followed by Chromatography | Reaction with DNPH to form stable hydrazones, separated by paper or thin-layer chromatography. | Mid-20th century | Increased specificity and ability to separate mixtures. | Labor-intensive, semi-quantitative. |

| HPLC-UV after DNPH Derivatization | Separation of DNPH derivatives by HPLC with quantification by UV absorbance. | Late 20th century | Good quantitative accuracy, well-established methods. | Requires derivatization, potential for interferences. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by GC with identification and quantification by MS. | Late 20th century to present | High sensitivity and specificity. | Requires derivatization for non-volatile compounds. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with MS for detection. | Late 20th century to present | High sensitivity and specificity, applicable to a wide range of molecules. | Can be affected by matrix effects. |

The Modern Perspective: 2-Oxobutanal as a Bioactive Molecule

Once considered merely a metabolic intermediate, 2-oxobutanal is now recognized as a reactive dicarbonyl species with the potential to contribute to cellular stress and the formation of advanced glycation end products (AGEs). Its high reactivity towards nucleophilic sites on proteins, lipids, and nucleic acids implicates it in various physiological and pathological processes.

The historical journey from its inferred existence as a transient metabolite to its current status as a molecule of interest in fields such as toxicology and disease pathogenesis underscores the dynamic nature of scientific discovery. The continued development of advanced analytical techniques will undoubtedly shed further light on the multifaceted roles of 2-oxobutanal in biological systems.

Conclusion